molecular formula C4H8Cl2O2S B1614677 Bis(2-chloroethyl) sulfone CAS No. 471-03-4

Bis(2-chloroethyl) sulfone

Cat. No.: B1614677
CAS No.: 471-03-4
M. Wt: 191.08 g/mol
InChI Key: LUYAMNYBNTVQJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) sulfone can be synthesized through the oxidation of bis(2-chloroethyl) sulfide (mustard gas) using strong oxidizing agents such as hydrogen peroxide or potassium permanganate . The reaction typically involves the following steps:

    Oxidation: Bis(2-chloroethyl) sulfide is treated with an oxidizing agent to form this compound.

    Purification: The product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl) sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Substitution: Sodium hydroxide or other strong bases in aqueous solution.

Major Products:

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) sulfone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the chloroethyl groups, which can undergo nucleophilic substitution reactions . The compound can alkylate DNA and proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher oxidation state compared to mustard gas and bis(2-chloroethyl) sulfoxide.

Properties

IUPAC Name

1-chloro-2-(2-chloroethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYAMNYBNTVQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197035
Record name Bis(2-chloroethyl) sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-03-4
Record name Bis(2-chloroethyl) sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(2-chloroethyl) sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mustard sulfone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26284
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Record name Bis(2-chloroethyl) sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(2-chloroethanesulfonyl)ethane
Source European Chemicals Agency (ECHA)
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Record name BIS(2-CHLOROETHYL) SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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